1-Bromo-4-(tert-butoxy)-2-chlorobenzene
Description
1-Bromo-4-(tert-butoxy)-2-chlorobenzene (CAS: 60876-70-2) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), a tert-butoxy group (position 4), and chlorine (position 2). The tert-butoxy group (–O–C(CH₃)₃) imparts steric bulk and moderate lipophilicity, while the bromine and chlorine atoms enhance electronic effects and reactivity. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and liquid crystals .
Properties
IUPAC Name |
1-bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMAVGMWCMGCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(tert-butoxy)-2-chlorobenzene typically involves the following steps:
Bromination and Chlorination: The starting material, benzene, undergoes bromination and chlorination to introduce the bromine and chlorine substituents. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Etherification: The tert-butyl ether group is introduced through an etherification reaction. This involves reacting the halogenated benzene with tert-butyl alcohol (2-methylpropan-2-ol) in the presence of an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(tert-butoxy)-2-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-4-(tert-butoxy)-2-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(tert-butoxy)-2-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms, along with the tert-butyl ether group, contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butoxy group differentiates this compound from analogs with alternative substituents. Key comparisons include:
| Compound Name | Substituents (Positions) | clogP | Boiling Point (°C) | Water Solubility (mg/L) | Key Application |
|---|---|---|---|---|---|
| 1-Bromo-4-(tert-butoxy)-2-chlorobenzene | Br (1), Cl (2), –O–C(CH₃)₃ (4) | ~3.8* | 319.82 (estimated) | 210.6 (estimated) | Synthetic intermediate |
| 1-Bromo-4-(tert-butyl)-2-chlorobenzene | Br (1), Cl (2), –C(CH₃)₃ (4) | ~4.2 | N/A | N/A | Antimicrobial research |
| 1-Benzyloxy-2-bromo-4-t-butylbenzene | Br (2), –O–CH₂C₆H₅ (1), –C(CH₃)₃ (4) | ~4.5 | N/A | N/A | Pharmaceutical intermediates |
| 1-Bromo-4-(phenylsulfonyl)benzene | Br (1), –SO₂C₆H₅ (4) | ~2.9 | N/A | N/A | Antimicrobial scaffolds |
Key Findings :
- Lipophilicity : The tert-butyl group (–C(CH₃)₃) increases clogP more significantly than tert-butoxy (–O–C(CH₃)₃) due to the absence of polar oxygen .
- Solubility: The tert-butoxy group enhances water solubility compared to non-oxygenated substituents (e.g., tert-butyl) .
Coupling Reactions
- Sonogashira Coupling: Bromine at position 1 facilitates cross-coupling with alkynes, as seen in analogs like 1-bromo-4-(2-ethynyl-3-thienyl)benzene . The tert-butoxy group is stable under these conditions, unlike benzyloxy groups requiring deprotection .
- Grignard Reactions : Bromine substitution enables Grignard reagent formation, though steric hindrance from tert-butoxy may slow reactivity compared to smaller substituents (e.g., methoxy) .
Antimicrobial Activity
For example:
- 1-Bromo-4-(phenylsulfonyl)benzene analogs showed MIC values ranging from 2.5–1024 µg/mL, with higher clogP (>3.5) linked to improved activity .
Biological Activity
1-Bromo-4-(tert-butoxy)-2-chlorobenzene is an organic compound featuring a unique combination of halogen substituents and a tert-butoxy group. Its molecular formula is C10H12BrClO, and it has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This structure includes:
- A bromine atom (Br)
- A chlorine atom (Cl)
- A tert-butoxy group (OC(CH₃)₃)
The presence of halogens significantly influences the compound's reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its halogen substituents, which can participate in various biochemical interactions. These interactions include:
- Nucleophilic Substitution : The halogen atoms can act as leaving groups, facilitating nucleophilic attacks that may alter biological pathways.
- Hydrogen Bonding : The tert-butoxy group can engage in hydrogen bonding, potentially influencing enzyme-substrate interactions or receptor binding.
- Electrophilic Reactions : The aromatic system allows for electrophilic substitution reactions, which can modify biomolecules such as proteins or nucleic acids.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:
- Acute Toxicity : Studies indicate that compounds with similar structures exhibit varying degrees of toxicity. For example, the median lethal dose (LD50) for related compounds has been reported between 2,200 to 3,800 mg/kg in animal models .
- Inhalation Studies : Inhalation exposure studies suggest significant respiratory effects at high concentrations, with observable symptoms including tremors and weight loss .
Biological Activity Studies
Recent investigations have focused on the compound's effects on cellular processes:
- Nucleoside Interaction : Research indicates that halogenated compounds can induce deadenylation of adenine-based nucleosides and deguanylation of guanine-based nucleosides, potentially impacting RNA stability and function .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Antiparasitic Activity : Similar halogenated compounds have shown efficacy against parasitic infections. For instance, compounds targeting Cryptosporidium have demonstrated promising results in preclinical models .
- Anticancer Properties : Investigations into structurally related compounds suggest potential anticancer activity through modulation of signaling pathways involved in cell proliferation and apoptosis .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
